molecular formula C6H5BrN2O2 B1404295 4-(Bromomethyl)-3-nitropyridine CAS No. 20660-72-4

4-(Bromomethyl)-3-nitropyridine

Cat. No.: B1404295
CAS No.: 20660-72-4
M. Wt: 217.02 g/mol
InChI Key: LXNNXIMJLFYEDE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyridine Derivatives

    • 4-(Bromomethyl)-3-nitropyridine has been used in synthesizing various pyridine derivatives. For example, its reactions with aromatic amines at different temperatures can yield 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines (Hurst & Wibberley, 1968).
  • Preparation of Naphthyridines

    • It has been instrumental in preparing 2-substituted 1,8-naphthyridines, including a new synthesis method for 2-hydroxy-1,8-naphthyridine (Hawes & Wibberley, 1967).
  • Nucleophilic Substitution Reactions

    • This compound is involved in nucleophilic substitution reactions with amines, leading to products like nitro-group migration products. These reactions have been systematically studied under various conditions (Yao, Blake & Yang, 2005).
  • Formation of Metal Complexes

    • It's been used in preparing homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with 4′-nitro-2,2′:6′,2″-terpyridines and 4′-amino-2,2′:6′,2″-terpyridines. These have applications in understanding the chemical and electrochemical properties of metal complexes (Fallahpour, Neuburger & Zehnder, 1999).
  • Synthesis in Antibiotic Research

    • In antibiotic research, particularly for synthesizing components of antitumor antibiotics like streptonigrin and lavendamycin, this compound derivatives have shown efficacy (Mcelroy & DeShong, 2003).
  • Crystallographic Studies

    • This compound is also significant in crystallographic studies. For example, the crystal structure and polarized vibrational spectra of 2‐bromo‐4‐nitropyridine N‐oxide, a closely related compound, have been extensively studied (Hanuza et al., 2002).
  • Oxidative Amination

    • It has been used in oxidative amination processes to produce various nitropyridine derivatives, which are valuable in organic synthesis (Bakke & Svensen, 2001).
  • Development of Ligands

    • The compound has facilitated the synthesis of flexible polydendate ligands bearing 5′-Substituted-6-carboxylic-2,2′-bipyridine subunits. These ligands have potential applications in various fields of chemistry (Charbonnière, Weibel & Ziessel, 2002).

Mechanism of Action

Target of Action

Bromomethyl compounds are generally known to be involved in various organic synthesis procedures, including the formation of coumarin heterocycles . These compounds have been reported to exhibit a wide range of biological properties, suggesting that they may interact with multiple targets within the cell .

Mode of Action

Bromomethyl compounds are typically used as alkylating agents in organic synthesis . They can donate their bromomethyl group to other molecules, leading to the formation of new carbon-carbon bonds. This alkylation process can result in significant changes to the target molecule, potentially altering its function or activity .

Biochemical Pathways

Bromomethyl compounds are often used in the synthesis of complex organic molecules, suggesting that they may influence a variety of biochemical pathways

Pharmacokinetics

Information on the pharmacokinetics of 4-(Bromomethyl)-3-nitropyridine is currently unavailable. Pharmacokinetic studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential and safety profile.

Result of Action

Bromomethyl compounds can induce significant changes at the molecular level through their alkylation activity These changes can potentially alter cellular functions, leading to various downstream effects

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . Such factors can affect the stability, efficacy, and safety of the compound.

Properties

IUPAC Name

4-(bromomethyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNXIMJLFYEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 4-(bromomethyl)-3-nitropyridine with aromatic amines?

A: The research paper [] highlights that this compound reacts with aromatic amines to produce 2H-pyrazolo[3,4-c]pyridines (VI). This reaction occurs at elevated temperatures, suggesting a cyclization mechanism where the amine nitrogen attacks the carbon adjacent to the nitro group, displacing the bromide and forming the fused ring system.

Q2: Are there alternative reaction pathways observed for this compound with aromatic amines?

A: While the formation of 2H-pyrazolo[3,4-c]pyridines (VI) is favored at higher temperatures, the research suggests that at room temperature, this compound can undergo direct substitution with aromatic amines. [] This indicates that reaction conditions play a crucial role in determining the final product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.